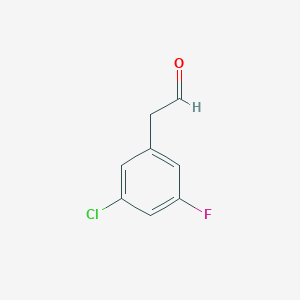
2-(3-Chloro-5-fluorophenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted with a 3-chloro-5-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)acetaldehyde typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where the benzyl chloride reacts with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in the production process.
化学反応の分析
Types of Reactions
2-(3-Chloro-5-fluorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 2-(3-Chloro-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Chloro-5-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chloro-5-fluorophenyl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)acetaldehyde
- 2-(3-Chloro-4-fluorophenyl)acetaldehyde
- 2-(3-Chloro-6-fluorophenyl)acetaldehyde
Uniqueness
2-(3-Chloro-5-fluorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may result in distinct properties and applications in various fields of research.
特性
分子式 |
C8H6ClFO |
|---|---|
分子量 |
172.58 g/mol |
IUPAC名 |
2-(3-chloro-5-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
InChIキー |
MEKGLBUTTLXOLS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)Cl)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


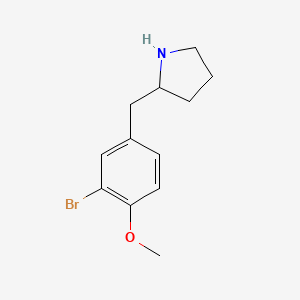


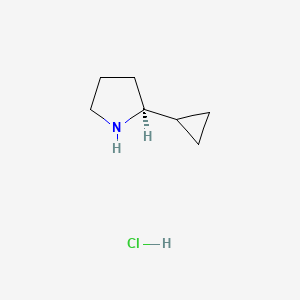
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

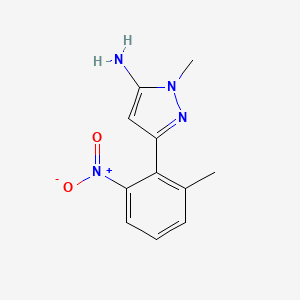
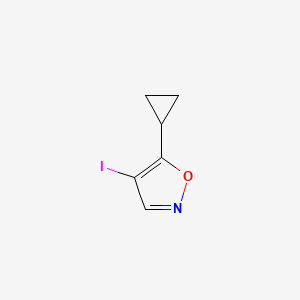

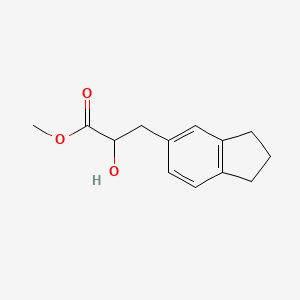


![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
![1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride](/img/structure/B13592720.png)
